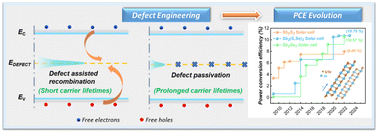A comprehensive insight into deep-level defect engineering in antimony chalcogenide solar cells†
Materials Advances Pub Date: 2023-10-13 DOI: 10.1039/D3MA00479A
Abstract
Antimony chalcogenides (Sb2X3, X = S and Se) are intriguing materials for the fabrication of next-generation, flexible/wearable, lightweight, and tandem photovoltaic (PV) devices. Recently, the power conversion efficiency (PCE) of 10.75% and 11.66% has been demonstrated in (single junction) Sb2X3 and Sb2X3/Si (tandem) solar cells, respectively. However, the inevitable presence (>1016 cm−3) of deep-level defects (especially SbS and SbSe antisites) induces Fermi-level (EF) pinning, accelerates Shockley–Read–Hall (SRH) recombination, and shortens the carrier lifetime. Unambiguously, these defects result in sluggish charge transport and high open-circuit voltage (VOC) deficits in the corresponding Sb2X3 solar cells. Therefore, a comprehensive understanding of the deep-level defects and their passivation strategies can be instrumental in reducing the VOC deficits and boosting the PCE values. In this regard, the present review highlights the expanding toolbox of defect-engineering strategies for Sb2X3 films, laying a solid foundation for improving the PCE of Sb2X3 solar cells.


Recommended Literature
- [1] Synthesis of AB block and A2B2 and A3B3 miktoarm star-shaped copolymers using ω-end-functionalized poly(methyl methacrylate) with a hydroxyl group prepared by organocatalyzed group transfer polymerization†
- [2] Ligand-modified synthesis of shape-controllable and highly luminescent CsPbBr3 perovskite nanocrystals under ambient conditions†
- [3] New-fangled sources of cellulose extraction: comparative study of the effectiveness of Cissus latifolia and Ficus benghalensis cellulose as a filler
- [4] A C3-symmetric chiroptical molecular propeller based on hexakis(phenylethynyl)benzene with a threefold terephthalamide: stereospecific propeller generation through the cooperative transmission of point chiralities on the host and guest upon complexation†
- [5] Functional links between Pt single crystal morphology and nanoparticles with different size and shape: the oxygen reduction reaction case†
- [6] Advances in modelling X-ray absorption spectroscopy data using reverse Monte Carlo
- [7] Mo(CO)6 catalysed chemoselective hydrosilylation of α,β-unsaturated amides for the formation of allylamines†
- [8] Ferritin nanocage-based antigen delivery nanoplatforms: epitope engineering for peptide vaccine design†
- [9] Cyclam-based dendrimers as ligands for lanthanide ions†
- [10] In silico prediction of hERG potassium channel blockage by chemical category approaches†










